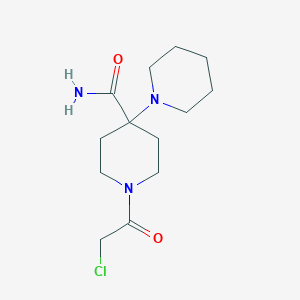

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound. It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .

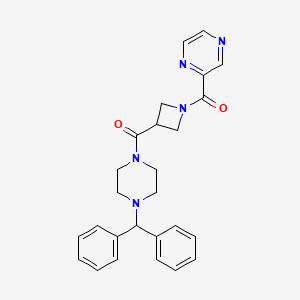

Synthesis Analysis

The synthesis of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide involves multiple steps. For instance, in the synthesis of vildagliptin, 3-amino-1-adamantanol is reacted with 1-chloroacetyl (S)-2-cyanopyrrolidine in solvent and base to obtain vildagliptin . Another example is the reaction of 2,6-dimethylaniline with chloroacetyl chloride in acetic acid in the presence of sodium acetate .

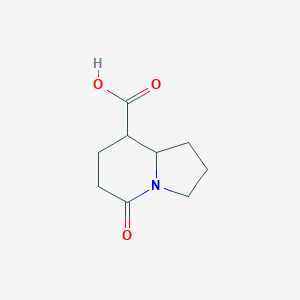

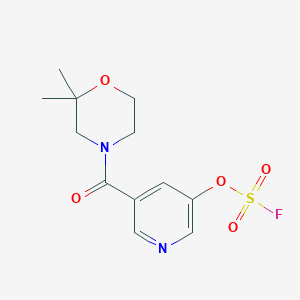

Molecular Structure Analysis

The molecular structure of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide can be represented by the formula: C2H2Cl2O. Its molecular weight is 112.943 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

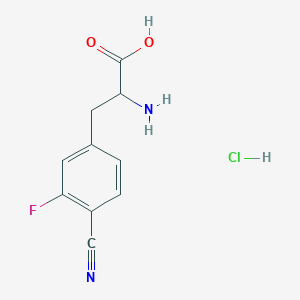

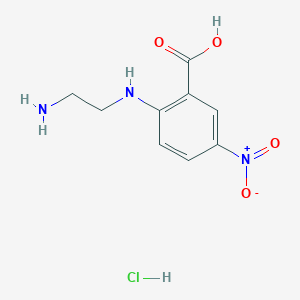

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide can participate in various chemical reactions. For example, it can react with amines, alcohols, and water to generate hydrochloric acid . It can also be used in the synthesis of various other compounds, such as amino acids and peptides.

Physical And Chemical Properties Analysis

1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is a colorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 93-95°C and a boiling point of 215-217°C.

Aplicaciones Científicas De Investigación

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer drug due to its ability to inhibit tumor growth and metastasis .

- Synthetic Intermediates : Chloroacetyl bipiperidine carboxamide serves as a building block for other compounds. For instance, it is an intermediate in the production of herbicides like alachlor and butachlor .

Pharmaceutical Research and Drug Development

Chemical Synthesis and Organic Chemistry

Organic Synthesis and Medicinal Chemistry

Mecanismo De Acción

While the exact mechanism of action for 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is not specified in the search results, compounds with a similar structure, such as those in the benzimidazole family, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClN3O2/c14-10-11(18)16-8-4-13(5-9-16,12(15)19)17-6-2-1-3-7-17/h1-10H2,(H2,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOACOKTQUHCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=O)CCl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2627835.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627838.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenethylacetamide](/img/structure/B2627844.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2627848.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2627850.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2627851.png)

![N-[6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-yl]prop-2-enamide](/img/structure/B2627852.png)